1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

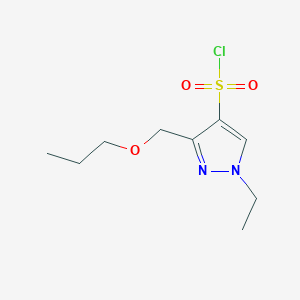

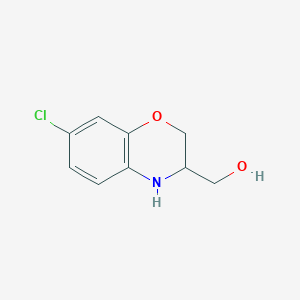

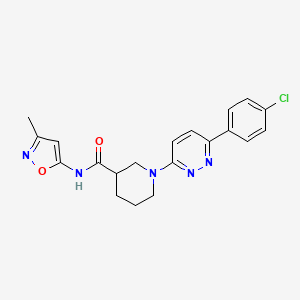

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one, also known as AMA, is a novel chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AMA is a cyclic amide that contains a heterocyclic azetidine ring, which is a key structural feature that contributes to its unique pharmacological properties.

Applications De Recherche Scientifique

Antitumor Properties

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one and its derivatives have been explored for their potential as antitumor agents. In a study by Greene et al. (2016), similar compounds demonstrated potent antiproliferative properties, particularly against breast cancer cells. These compounds inhibited tubulin polymerization, disrupted microtubular structures, and induced apoptosis in cancer cells. One compound showed significant promise with minimal cytotoxicity, indicating potential for clinical development as an antitumor agent (Greene et al., 2016).

Synthesis of Heterocyclic Systems

Compounds similar to this compound have been used in the synthesis of various heterocyclic systems. Selič et al. (1997) explored the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and related compounds, showcasing the versatility of these compounds in creating a variety of heterocyclic structures with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Chemical Reactivity and Derivative Synthesis

The reactivity of compounds structurally similar to this compound has been investigated for the synthesis of new derivatives. Namazi et al. (2001) examined the chemical reactivity of certain positions in Biginelli type compounds and successfully synthesized new dihydropyrimidine derivatives. This research highlights the compound's potential in creating novel chemical entities for various applications (Namazi, Mirzaei, & Azamat, 2001).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the enzymes ehmt1 and ehmt2 . These enzymes play a crucial role in the methylation of histone proteins, which is a key process in the regulation of gene expression.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of ehmt1 and ehmt2 enzymes . This inhibition could potentially alter the methylation status of histones, leading to changes in gene expression.

Biochemical Pathways

The inhibition of ehmt1 and ehmt2 can impact the methylation of histones , which is a critical process in the regulation of gene expression. This could potentially affect multiple biochemical pathways depending on the specific genes that are regulated by these histone modifications.

Pharmacokinetics

The compound is described as a solid at room temperature , which could influence its bioavailability and distribution within the body.

Result of Action

The potential inhibition of ehmt1 and ehmt2 could lead to changes in histone methylation and subsequently gene expression . This could result in a variety of cellular effects depending on the specific genes affected.

Propriétés

IUPAC Name |

1-(5-amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2)7-14(11(12)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSPQKZPVVQLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(C=CC(=C2)N)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)

![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one](/img/structure/B2970014.png)